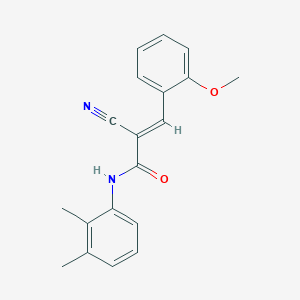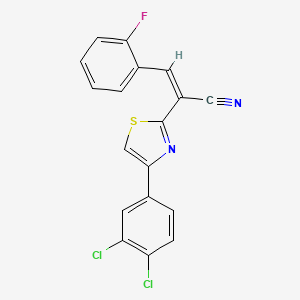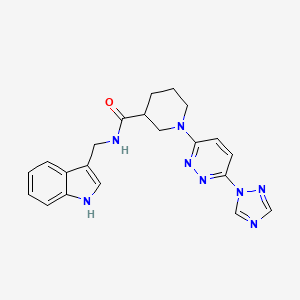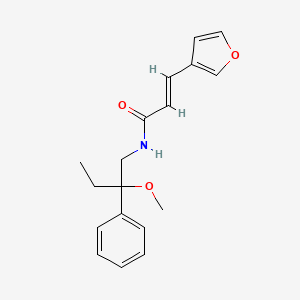
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C18H25NO2S and a molecular weight of 319.46. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of compounds similar to “N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide” often involves the use of tetrahydropyran derivatives . For instance, 2-tetrahydropyranyl (THP-) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring, a phenylthio group, a methyl group, and a cyclopentanecarboxamide group. The tetrahydropyran ring is a key structural motif in many organic compounds .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored to the parent alcohol by acid-catalyzed hydrolysis .科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been utilized to create pyrazolopyridine derivatives showing significant antioxidant, antitumor, and antimicrobial activities. These methods offer a faster and more efficient route to synthesize complex molecules, potentially including derivatives of the specified compound (El‐Borai et al., 2013).
Anticancer and Antimicrobial Derivatives
Derivatives synthesized from related structural frameworks have shown promising anticancer and antimicrobial properties. For example, certain pyrazole and pyrazolopyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cells, illustrating the potential therapeutic applications of these compounds (Hassan et al., 2014).
Molecular Docking and Biological Evaluation
Multicomponent cyclocondensation reactions involving related compounds have been developed to produce polyhydroquinoline scaffolds. These compounds have been characterized and evaluated for antibacterial, antitubercular, and antimalarial activities, showcasing the broad-spectrum biological efficacy of these molecules. In silico molecular docking studies further support their potential as drug candidates (Sapariya et al., 2017).
Novel Synthesis Methods
Efficient synthesis methods have been developed for creating pyranoquinoline derivatives from related compounds, demonstrating the versatility of these chemical structures in generating novel molecules with potential scientific and therapeutic applications (Zhang et al., 2007).
Catalyst-Free Synthesis
Catalyst-free synthesis approaches have been employed to create novel classes of compounds, such as benzamide derivatives, through 1,3-dipolar cycloaddition and rearrangement. These methods highlight the innovation in chemical synthesis that can be applied to the development of new compounds with varied scientific applications (Liu et al., 2014).
特性
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)22-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGRMCYKMXZSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)

![1-[(4-Chlorophenyl)methyl]-4,8-dimethylquinolin-2-one](/img/structure/B2595646.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2595657.png)


![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
